molecular formula C16H19N5O3 B2698461 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034576-38-8

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2698461
M. Wt: 329.36
InChI Key: QHQNVLLOIABLPS-UHFFFAOYSA-N
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Description

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAT and is synthesized using a specific method. The purpose of

Scientific Research Applications

Synthesis of Glycosides and Anti-tumor Applications

A study by Bagga et al. (1997) explored the synthesis of analogues of the anti-tumor drug 2-[N-(hydroxymethyl)methylamino]-4,6-bis (dimethylamino)-1,3,5-triazine (HMPMM), focusing on replacing OH or dimethylamino groups with carbohydrates to produce triazinyl β-glycosides. These modifications aim to enhance the compound's cytotoxic effects, demonstrating the relevance of triazine derivatives in developing new anti-tumor treatments (Bagga, Dua, Williams, & Simmonds, 1997).

Development of Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, highlighting the potential of triazine derivatives in medical applications (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Novel Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This work contributes to the expanding field of pseudopeptidic triazines, which could have applications in pharmaceutical development due to their unique structural features (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Corrosion Inhibition for Steel

Hu et al. (2016) synthesized two benzothiazole derivatives for studying their corrosion inhibiting effect against steel in a 1 M HCl solution. The inhibitors showed high efficiency and stability, indicating the utility of triazine derivatives in materials science and engineering for protecting metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

properties

IUPAC Name

4-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(22)11-5-7-12(8-6-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)24-4/h5-8H,9H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQNVLLOIABLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

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